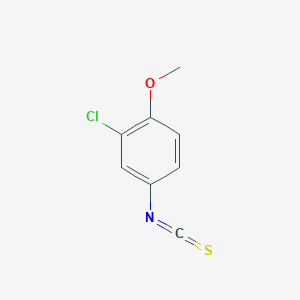

![molecular formula C21H16FN5O3 B2635494 2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-fluorophenyl)acetamide CAS No. 941908-18-5](/img/structure/B2635494.png)

2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-fluorophenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of this compound or its analogues has been reported in the literature . A novel series of pyrano[2,3-d]pyrimidine-2,4-dione analogues, which could potentially include this compound, were synthesized as potential inhibitors against PARP-1 .Molecular Structure Analysis

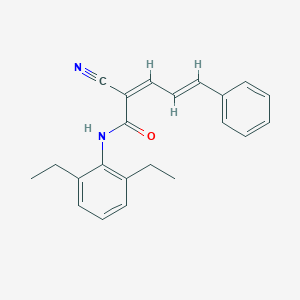

The molecular structure of this compound includes a pyridin-3-ylmethyl group attached to a dihydropyrido[3,2-d]pyrimidin-1(2H)-yl group, which is further attached to a 4-fluorophenyl group via an acetamide linkage.Chemical Reactions Analysis

While specific chemical reactions involving this compound have not been found, it is part of a class of compounds that have been evaluated for their inhibitory activity towards PARP-1 .Scientific Research Applications

Synthesis and Characterization

- Researchers have developed methods for synthesizing various derivatives related to this compound, focusing on their potential as bioactive molecules. For example, the synthesis of pyrazolo[3,4-d]pyrimidin-4-one derivatives through intramolecular cyclization, leading to compounds with potential pharmacological activities (Rahmouni et al., 2014). These synthetic strategies often involve novel methodologies to construct the pyridopyrimidinone scaffold, which is central to the chemical structure of the compound .

Biological Evaluation

- The antimicrobial and antitumor activities of synthesized compounds are a significant area of research. For instance, compounds with the pyrazolo[3,4-d]pyrimidin-4-one core have shown selective antitumor activities, suggesting that specific configurations within these molecules may contribute to their bioactivity (Xiong Jing, 2011). This highlights the importance of structural variation in designing compounds for therapeutic purposes.

Mechanism of Action Studies

- The detailed exploration of the mechanism of action for these compounds, especially in the context of chemokine receptors like CXCR3, provides insight into their potential therapeutic applications. Nonpeptidergic antagonists derived from pyrido[2,3-d]pyrimidin-4-one have been investigated for their ability to block the action of specific chemokines, indicating their potential use in treating inflammatory diseases (Verzijl et al., 2008).

Radioligand Development

- The development of radiolabeled derivatives for imaging purposes, such as [18F]PBR111 for imaging the translocator protein (18 kDa) with PET, demonstrates the compound's utility in diagnostic applications. These derivatives enable in vivo visualization of protein expression, contributing to the understanding of disease mechanisms and the evaluation of therapeutic efficacy (Dollé et al., 2008).

Herbicidal Activity

- The herbicidal activities of N-substituted derivatives highlight the compound's potential in agricultural applications. Novel N-(2-fluoro-5-(3-methyl-2,6-dioxo-4-(trifluoromethyl)-2,3-dihydropyrimidin-1(6H)-yl)phenyl)-2-phenoxyacetamide derivatives have been synthesized and evaluated for their efficacy against dicotyledonous weeds, showing promising results (Wu et al., 2011).

properties

IUPAC Name |

2-[2,4-dioxo-3-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidin-1-yl]-N-(4-fluorophenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16FN5O3/c22-15-5-7-16(8-6-15)25-18(28)13-26-17-4-2-10-24-19(17)20(29)27(21(26)30)12-14-3-1-9-23-11-14/h1-11H,12-13H2,(H,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVAYHNNUVYVWTP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)CN2C(=O)C3=C(C=CC=N3)N(C2=O)CC(=O)NC4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16FN5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Zinc, bromo[2-(1,1-dimethylethoxy)-2-oxoethyl]-](/img/structure/B2635413.png)

![1-[1-[4-(Trifluoromethyl)phenyl]sulfonylazetidin-3-yl]pyrrolidine](/img/structure/B2635418.png)

![1-(benzo[d][1,3]dioxol-5-yl)-3-(2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)urea](/img/structure/B2635419.png)

![2-[9H-Fluoren-9-ylmethoxycarbonyl-(2-hydroxy-2-methylpropyl)amino]acetic acid](/img/structure/B2635420.png)

![2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B2635421.png)

![2-(5,8-dimethyl-2,4-dioxo-3-(m-tolyl)-2,3,4,5-tetrahydro-1H-pyrimido[5,4-b]indol-1-yl)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/no-structure.png)

![2-(benzo[d]thiazol-2-yl(methyl)amino)-N-(4-sulfamoylbenzyl)acetamide](/img/structure/B2635425.png)

![5-[4-(tert-butyl)benzyl]-7-chloro-2,3-dihydro-1,5-benzothiazepin-4(5H)-one](/img/structure/B2635430.png)

![(Z)-N-(4-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2635434.png)